![molecular formula C17H14O4 B162216 Bonducellin CAS No. 83162-84-9](/img/structure/B162216.png)
Bonducellin
Overview
Description
Bonducellin is a homoisoflavonoid that can be isolated from the roots of Caesalpinia digyna . It is a potent inhibitor of the efflux pump (EP), which induces resistance in mycobacteria and serves as a target of anti-TB (tuberculosis) agents . Bonducellin reduces the minimum inhibitory concentration (MIC) of Ethidium Bromide (EtBr) by 8-fold against M. smegmatis (MIC=62.5 mg/L) .
Synthesis Analysis
The synthesis of Bonducellin has been studied in Caesalpinia bonducella leaf callus . The content of Bonducellin, analyzed using HPLC with a chemically synthesized standard, increased significantly (5.8 mg/g DW) in the callus elicited with 20 µM glutathione for 15 days . This is 1.48-fold higher as compared to that in the untreated control (3.9 mg/g DW) .Molecular Structure Analysis
The molecular structure of Bonducellin was characterized by 1H, 13C-NMR spectroscopic techniques and mass spectral analysis . The molecular weight of Bonducellin is 282.29 .Chemical Reactions Analysis
The reaction of 7-aminoalkoxychroman-4-ones with a wide range of arylaldehydes via Knoevenagel condensation reaction gives novel homoisoflavonoid derivatives .Physical And Chemical Properties Analysis
Bonducellin has a molecular formula of C17H14O4 and a molecular weight of 282.29 .Scientific Research Applications
Phytochemical Composition and Cytotoxic Activity
Bonducellin, a compound identified in Caesalpinia pulcherrima, demonstrates significant cytotoxic activity. This activity is attributed to the presence of peltogynoids and homoisoflavonoids, including bonducellin and its derivatives. These compounds are linked to potential therapeutic applications in cancer treatment due to their cytotoxic properties (McPherson et al., 1983).
Synthesis and Antifungal Potential
A methodology for the synthesis of bonducellin, including its methyl ether derivative, has been developed, highlighting its significance in pharmacological research. This synthesis approach could pave the way for the production of antifungal agents, as some derivatives of bonducellin exhibit antifungal properties (Basavaiah & Bakthadoss, 1998).
Potential in Treating PCOS
Bonducellin is a key compound in Caesalpinia bonducella, which shows potential in treating Polycystic Ovary Syndrome (PCOS). The seed kernel extracts rich in bonducellin and other active compounds exhibit anti-androgenic and anti-estrogenic properties, potentially regulating hyperandrogenism, a major factor in PCOS (Kandasamy & Balasundaram, 2021).
Antimicrobial and Anti-inflammatory Properties
Bonducellin and its related flavonoids isolated from Caesalpinia pulcherrima have shown significant antimicrobial and anti-inflammatory activities. These properties suggest potential applications in treating inflammatory diseases and infections (Rao, Fang, & Tzeng, 2005).
Potential as an Efflux Pump Inhibitor
Research has indicated that bonducellin may act as an efflux pump inhibitor against Mycobacterium smegmatis. This suggests a role for bonducellin in combating bacterial resistance, an increasingly significant issue in antibiotic therapy (Roy et al., 2013).
Anxiolytic Effects
The anxiolytic effects of seed extracts of Caesalpinia bonducella, which contain bonducellin, have been demonstrated in animal studies. This suggests potential therapeutic applications for bonducellin in anxiety disorders (Ali et al., 2007).
Future Directions
properties
IUPAC Name |
(3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSYZMPSWHYMW-XYOKQWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bonducellin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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